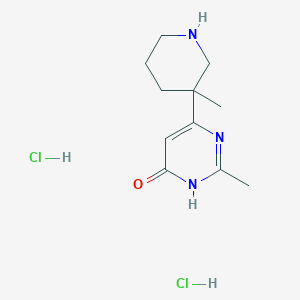

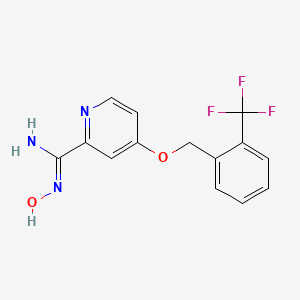

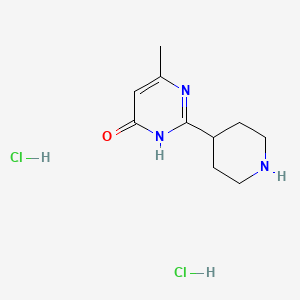

(Z)-3-甲基吡嗪-2-甲醛肟

描述

“(Z)-3-methylpyrazine-2-carbaldehyde oxime” is a type of oxime. Oximes are a class of compounds in medicinal chemistry known for their wide applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are renowned for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Synthesis Analysis

Oximes, including “(Z)-3-methylpyrazine-2-carbaldehyde oxime”, can be synthesized through various methods. Simple acyclic oximes are often accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .

Molecular Structure Analysis

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .

Chemical Reactions Analysis

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .

Physical And Chemical Properties Analysis

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon . This makes them strong candidates for divergent reactivity. Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .

科学研究应用

医药化学

(Z)-3-甲基吡嗪-2-甲醛肟: 在医药化学中发挥着重要作用,特别是作为合成各种药理活性分子的结构单元。 肟以其作为神经毒剂解毒剂的能力而闻名,它可以通过重新激活乙酰胆碱酯酶 (AChE) 来发挥作用 。 它们也是头孢菌素合成的重要组成部分,头孢菌素是一类具有广谱抗菌活性的 β-内酰胺类抗生素 .

农业

在农业领域,肟化合物,包括 (Z)-3-甲基吡嗪-2-甲醛肟等衍生物,因其在创造新型杀虫剂和除草剂方面的潜力而受到探索。 它们的反应性和稳定性使其成为开发环境友好型和高效农用化学品的合适候选者 .

材料科学

材料科学领域得益于肟的独特性质。 它们被用于开发共价可适应网络 (CAN),这是一种动态且可再加工的材料,在自修复聚合物和智能材料方面具有潜在应用 .

环境科学

肟正在被研究用于环境保护和污染控制。 它们已被纳入用于吸附废水中危险物质的材料,证明了它们在环境修复中的作用 .

生物化学

在生物化学中,研究了诸如 (Z)-3-甲基吡嗪-2-甲醛肟之类的肟的治疗特性。 它们以表现出抗菌、抗真菌、抗炎、抗氧化和抗癌活性而闻名 。 它们的药效团特征使其在药物设计和发现中具有价值。

药理学

肟的药理学应用延伸到它们在有机磷中毒的情况下作为 AChE 复活剂的使用。 它们也是合成针对各种生物途径的药物的关键中间体 .

分析化学

在分析化学中,肟由于其能够与醛和酮发生特定反应,因此被用作试剂和催化剂。 这种性质被利用在各种分析方法中来检测和定量这些化合物 .

食品工业

虽然 (Z)-3-甲基吡嗪-2-甲醛肟在食品工业中的直接应用没有得到充分的记录,但肟化合物通常因其在食品包装材料中的潜在应用而受到关注。 它们的稳定性和反应性可以导致开发更安全、更可持续的包装解决方案 .

作用机制

Target of Action

The primary target of oxime compounds, such as (Z)-3-methylpyrazine-2-carbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oximes are known for their ability to reactivate AChE, which has been inhibited by organophosphates .

Mode of Action

Oximes interact with their targets by reactivating AChE that has been inhibited by organophosphates . This is achieved through a nucleophilic attack that removes the phosphyl moiety from the active site serine of AChE . This restores the activity of the enzyme, enabling AChE to split the neurotransmitter acetylcholine, leading to a reduction or cessation of the toxic signs in organophosphate poisoning .

Biochemical Pathways

The action of oximes affects the cholinergic pathway. By reactivating AChE, oximes restore the normal function of this pathway, which is critical for nerve signal transmission . Oximes also have the ability to generate nitric oxide , which plays a role in various physiological and pathological processes.

Pharmacokinetics

For instance, some oximes are known to have good absorption and distribution profiles, while others may be rapidly metabolized and excreted .

Result of Action

The primary result of the action of oximes like (Z)-3-methylpyrazine-2-carbaldehyde oxime is the reactivation of AChE. This leads to the restoration of normal nerve function, effectively counteracting the effects of organophosphate poisoning .

Action Environment

The efficacy and stability of oximes can be influenced by various environmental factors. For instance, pH and temperature can affect the catalytic reactivity of oximes . Furthermore, studies have shown that Z-isomers of oximes, such as (Z)-3-methylpyrazine-2-carbaldehyde oxime, are more stable and predominant than E-isomers .

未来方向

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . The unique properties of oximes make them strong candidates for divergent reactivity . Future research directions could focus on developing new methodologies based on oxime starting materials, along with addressing the challenges of using oximes for diverse applications .

属性

IUPAC Name |

(NZ)-N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3/b9-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUYXGMBQUBKLA-WTKPLQERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN=C1/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)

![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)

![(S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1414469.png)

![2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1414470.png)

![Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1414471.png)